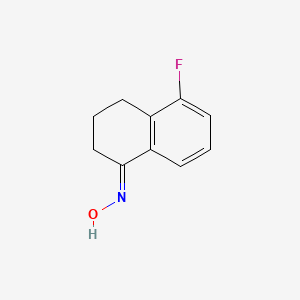

![molecular formula C6H5ClN4 B2697502 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1352909-30-8](/img/structure/B2697502.png)

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

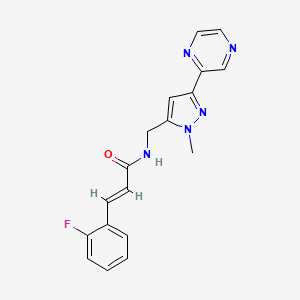

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is characterized by the presence of a pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis

The chemical reactions involving 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine are part of the broader field of reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives .Physical And Chemical Properties Analysis

The boiling point of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is 368.2°C at 760 mmHg .Aplicaciones Científicas De Investigación

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. Further mechanistic studies are needed to elucidate its precise mode of action .

Anti-Inflammatory Activity

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits anti-inflammatory properties. It can modulate key inflammatory pathways, such as NF-κB and COX-2, which play crucial roles in inflammation-related diseases. Potential applications include the development of novel anti-inflammatory drugs .

Neuroprotective Effects

In vitro and animal studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative conditions. Researchers are exploring its potential in treating Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Antiviral Activity

Preliminary data indicate that 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits antiviral activity against certain viruses. It may interfere with viral replication or entry mechanisms. Ongoing research aims to validate its efficacy against specific viral pathogens .

Metabolic Disorders

Researchers have investigated the compound’s impact on metabolic disorders such as diabetes and obesity. It may modulate glucose metabolism, lipid homeostasis, and insulin sensitivity. These findings open avenues for drug development targeting metabolic pathways .

Cardiovascular Applications

Studies have explored the cardiovascular effects of this compound. It may influence blood pressure regulation, vascular tone, and platelet aggregation. Potential applications include the development of novel antihypertensive or antiplatelet agents .

Chemical Biology and Medicinal Chemistry

Beyond its biological activities, 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a valuable scaffold for designing new chemical entities. Medicinal chemists use it as a starting point to synthesize derivatives with improved properties, such as enhanced bioavailability or selectivity .

Other Applications

Researchers continue to explore additional applications, including its potential as a fluorescent probe, enzyme inhibitor, or ligand for specific receptors. The compound’s versatility makes it an exciting subject for interdisciplinary research .

Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. DOI: 10.3390/molecules27072237

Mecanismo De Acción

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Mode of Action

Compounds of the pyrazolo[3,4-b]pyridines group are known to interact with their targets in a manner that can influence various biological activities .

Biochemical Pathways

Given the structural similarity to purine bases, it is plausible that this compound could influence pathways involving these bases .

Result of Action

Given its structural similarity to purine bases, it may have potential effects on cellular processes involving these bases .

Propiedades

IUPAC Name |

6-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPNYPVKRGZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697441.png)